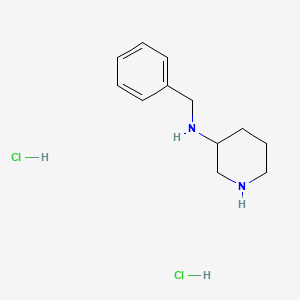

N-benzylpiperidin-3-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20Cl2N2 |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

N-benzylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H |

InChI Key |

AZOOBCAJENNKOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzylpiperidin 3 Amine Dihydrochloride and Its Analogues

Stereoselective Synthesis of Enantiopure N-benzylpiperidin-3-amine Dihydrochloride (B599025)

Achieving enantiopure N-benzylpiperidin-3-amine is a significant challenge in synthetic organic chemistry. Three principal strategies have been employed to this end: the use of chiral auxiliaries, the application of asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. This strategy has been widely applied in the synthesis of complex molecules. nih.govwikipedia.org

For the synthesis of chiral 3-aminopiperidines, auxiliaries derived from natural products like amino acids are commonly used. nih.gov For instance, oxazolidinones, popularized by Evans, can be attached to a precursor molecule to direct alkylation or other bond-forming reactions with high diastereoselectivity. nih.govresearchgate.net In the context of N-benzylpiperidin-3-amine, a chiral auxiliary could be appended to a suitable piperidine (B6355638) precursor to control the introduction of the amine functionality or a precursor group at the C3 position. Another prominent example is the use of pseudoephedrine as a chiral auxiliary, which can be converted into a chiral amide enolate to undergo diastereoselective alkylation reactions. wikipedia.org Phenylglycinol has also emerged as a powerful chiral auxiliary, particularly in ammonium ylide-mediated reactions to create chiral epoxides and aziridines, which can be precursors to amino alcohols and, subsequently, amines. nih.gov

The general workflow for a chiral auxiliary-based synthesis of enantiopure N-benzylpiperidin-3-amine would involve:

Covalent attachment of the chiral auxiliary to a suitable piperidine or a precursor acyclic chain.

A diastereoselective reaction to install the stereocenter at the future C3 position.

Removal of the chiral auxiliary to yield the enantiomerically enriched N-benzylpiperidin-3-amine precursor.

| Chiral Auxiliary | Auxiliary Type | Typical Application | Reference |

| Evans' Oxazolidinones | Amino acid-derived | Asymmetric aldol reactions and alkylations | wikipedia.orgnih.govresearchgate.net |

| Pseudoephedrine | Alkaloid-derived | Asymmetric alkylation of amide enolates | wikipedia.org |

| Phenylglycinol | Amino alcohol-derived | Asymmetric epoxidation and aziridination | nih.gov |

| Camphorsultam | Terpene-derived | Various asymmetric transformations | wikipedia.org |

Asymmetric Catalysis in N-benzylpiperidin-3-amine Dihydrochloride Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically pure product. Key methodologies applicable to the synthesis of N-benzylpiperidin-3-amine include catalytic asymmetric hydrogenation and biocatalytic transamination.

Rhodium-Catalyzed Asymmetric Hydrogenation: This technique has proven to be a powerful tool for the synthesis of chiral amines. rsc.orgrsc.org A common strategy involves the hydrogenation of a prochiral enamine or a tetrahydropyridine precursor using a chiral rhodium-phosphine catalyst. For example, the asymmetric hydrogenation of an N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium salt has been shown to proceed with high regio-, chemo-, and enantioselectivity using a Rh(NBD)2(BF4) and Walphos 003 catalyst system. researchgate.net This approach establishes the stereocenter at the amine-bearing carbon with high fidelity.

Biocatalytic Transamination: The use of enzymes, particularly ω-transaminases (TAs), has become an increasingly popular method for the synthesis of chiral amines due to its high enantioselectivity and environmentally benign reaction conditions. beilstein-journals.orgnih.govnih.gov This approach typically involves the asymmetric amination of a prochiral ketone. For the synthesis of enantiopure N-benzylpiperidin-3-amine, the corresponding N-benzyl-3-piperidone would be the substrate. google.com Using an appropriate (R)- or (S)-selective ω-transaminase, the ketone is converted directly to the desired chiral amine with high enantiomeric excess (ee). scispace.comgoogle.com The reaction requires an amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). beilstein-journals.orgnih.gov This method is attractive for industrial applications due to its simplicity and high efficiency. researchgate.net Recent developments have also focused on combining enzymes in cascades, for instance, using a galactose oxidase and an imine reductase to convert N-protected amino alcohols into cyclic amines like 3-aminopiperidines. rsc.org

| Catalytic Method | Substrate Type | Catalyst/Enzyme | Key Features |

| Asymmetric Hydrogenation | Enamides, Tetrahydropyridinium salts | Chiral Rhodium-phosphine complexes (e.g., with SDP or Walphos ligands) | High yields and enantioselectivities (88-98% ee). rsc.orgresearchgate.net |

| Biocatalytic Transamination | N-protected 3-piperidones | ω-Transaminases (ω-TAs) | High enantiomeric excess (>99% ee), mild reaction conditions, environmentally friendly. beilstein-journals.orgresearchgate.net |

Resolution Techniques for N-benzylpiperidin-3-amine Intermediates

Resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This can be achieved through classical resolution via diastereomeric salt formation or through kinetic resolution.

Diastereomeric Salt Resolution: This technique involves reacting a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. mdpi.com Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. researchgate.netnih.gov After separation, the desired enantiomer of the amine is liberated by treatment with a base. Common resolving agents for amines include optically active tartaric acid derivatives (e.g., dibenzoyl tartaric acid) and cyclic phosphoric acids. researchgate.netgoogle.com This method has been successfully applied to resolve racemic 3-aminopiperidine. nih.gov

Kinetic Resolution: In kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. nih.govwhiterose.ac.uk Chiral acylating agents have been used for the kinetic resolution of N-heterocycles. nih.gov Another approach involves the asymmetric deprotonation of N-Boc protected piperidines using an organolithium base in the presence of a chiral ligand like (-)-sparteine, followed by quenching with an electrophile. whiterose.ac.uk

| Resolution Method | Principle | Resolving Agent / Catalyst | Outcome |

| Diastereomeric Salt Formation | Separation of diastereomeric salts by crystallization | Chiral acids (e.g., Dibenzoyl-(D)-tartaric acid, (R)-cyclic phosphoric acid) | Isolation of one enantiomer as the less soluble salt. researchgate.netnih.gov |

| Kinetic Resolution | Differential reaction rates of enantiomers | Chiral acylating agents or chiral base complexes (e.g., s-BuLi/(-)-sparteine) | Enantioenriched starting material and enantioenriched product. nih.govwhiterose.ac.uk |

Development of Novel Synthetic Pathways

Beyond stereoselective methods, research has also focused on developing novel and efficient pathways to construct the core piperidine structure of N-benzylpiperidin-3-amine. These methods often involve strategic bond formations to build the heterocyclic ring.

Reductive Amination Strategies for Piperidine Ring Construction

Reductive amination is a cornerstone reaction in the synthesis of amines and is particularly useful for constructing the piperidine ring. researchgate.netnih.gov This can be performed in an intermolecular or intramolecular fashion. A powerful variant is the double reductive amination (DRA) of dicarbonyl compounds. chim.it This one-pot reaction involves the condensation of an amine (like benzylamine) with two carbonyl groups of an acyclic precursor, followed by a double reduction to form the piperidine ring. This method is highly efficient for creating polyhydroxylated piperidines from sugar-derived dicarbonyls and can be adapted for the synthesis of various N-substituted piperidines. chim.it

Intramolecular reductive amination is another key strategy where an amino aldehyde or amino ketone cyclizes to form a cyclic imine or enamine, which is then reduced in situ to the piperidine. researchgate.net This approach is often used in the final ring-closing step of a synthetic sequence.

Cyclization Reactions in this compound Synthesis

Various cyclization strategies have been developed to construct the 3-aminopiperidine scaffold. One approach starts from readily available chiral precursors like L-glutamic acid. researchgate.net The natural amino acid is converted through a series of steps, including reduction of carboxylic acids to alcohols and subsequent conversion to a ditosylate, which can then be cyclized by reaction with a primary amine, such as benzylamine (B48309), to form the N-benzyl-3-aminopiperidine ring system. researchgate.net

Another important class of cyclization reactions is the aza-Diels-Alder reaction, where an imine acts as the dienophile in a [4+2] cycloaddition with a diene to form a tetrahydropyridine ring, which can be subsequently reduced to the piperidine. wikipedia.orgrsc.orgkchem.org This powerful C-C and C-N bond-forming reaction allows for the rapid construction of the heterocyclic core. Intramolecular aza-Michael additions have also been employed, where a tethered amine adds to an α,β-unsaturated ester or thioester to form the six-membered ring. whiterose.ac.uk

A patent describes a synthetic route starting from (R)-2,5-diaminopentanoic acid hydrochloride, which is esterified and then cyclized to form (R)-3-aminopiperidin-2-one hydrochloride. Subsequent reduction of the lactam yields the desired (R)-3-aminopiperidine. google.com This highlights the use of cyclization of linear amino acid derivatives as a viable path to chiral 3-aminopiperidines.

Green Chemistry Approaches and Sustainable Synthetic Routes

The synthesis of piperidine derivatives, including the core structure of N-benzylpiperidin-3-amine, is increasingly benefiting from the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous substances. Traditional methods for creating 3-aminopiperidines often involve multi-step processes that may use expensive and toxic reagents and lack stereochemical control. rsc.org Modern sustainable approaches focus on enzymatic catalysis and the use of renewable feedstocks to overcome these limitations.

A significant advancement is the use of biocatalytic cascades. rsc.org One such method employs a multi-enzyme system combining galactose oxidase (GOase) and imine reductase (IRED) to produce enantiopure N-Cbz-protected L-3-aminopiperidine. rsc.org This one-pot process starts from amino alcohols derived from bio-renewable amino acids like L-ornithine, operates under ambient conditions, and prevents the racemization of key intermediates. rsc.org The direct generation of a protected target is advantageous for subsequent chemical modifications. rsc.org

Another powerful green tool is the application of ω-transaminases (TAs). beilstein-journals.orggoogle.com These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as N-Boc-3-piperidone, to yield chiral N-Boc-3-aminopiperidine with high enantiomeric excess. beilstein-journals.org The use of immobilized transaminases allows for easier catalyst recovery and reuse, enhancing the process's industrial viability and sustainability. beilstein-journals.org This biocatalytic approach is a one-step, efficient, and environmentally friendly alternative to classical chemical resolutions. beilstein-journals.orggoogle.com

Chemo-enzymatic strategies also provide a sustainable pathway to chiral piperidines. By combining chemical synthesis with biocatalysis, researchers have developed methods for the asymmetric dearomatization of activated pyridines. A key step in this approach is a stereoselective one-pot cascade involving an amine oxidase and an ene imine reductase, which converts N-substituted tetrahydropyridines into precisely configured substituted piperidines. nih.govacs.org This highlights the power of integrating chemical and biological transformations to achieve efficient and sustainable synthesis of complex chiral molecules. acs.org

The following table summarizes key enzymatic approaches for the synthesis of 3-aminopiperidine cores.

Table 1: Green Chemistry Approaches for 3-Aminopiperidine Synthesis

| Method | Enzymes Used | Starting Material | Key Advantages |

|---|---|---|---|

| Multi-enzyme Cascade rsc.org | Galactose Oxidase (GOase), Imine Reductase (IRED) | N-Cbz-protected L-ornithinol (from bio-renewable amino acid) | One-pot synthesis, high enantiopurity, ambient conditions, renewable feedstock. |

| Asymmetric Amination beilstein-journals.orggoogle.com | ω-Transaminase (immobilized) | N-Boc-3-piperidone | High yield and enantiomeric excess, reusable catalyst, single-step reaction. beilstein-journals.org |

Functionalization and Derivatization Strategies for this compound

The N-benzylpiperidin-3-amine scaffold is a versatile platform for chemical modification, allowing for the generation of diverse analogues through functionalization at several key positions. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and for creating novel chemical entities.

The piperidine nitrogen in the 3-aminopiperidine precursor is a primary site for modification. Before the introduction of the benzyl (B1604629) group, this secondary amine can be protected with various groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These protecting groups are instrumental in directing reactivity in subsequent steps and are commonly employed in biocatalytic syntheses. rsc.orgbeilstein-journals.org

The most direct route to N-benzylpiperidin-3-amine itself involves the reductive amination of a 3-aminopiperidine derivative with benzaldehyde. However, to create analogues, the piperidine nitrogen can be subjected to a variety of other transformations. N-alkylation with different alkyl halides or N-arylation using cross-coupling methodologies can introduce a wide range of substituents, moving beyond the simple benzyl group to explore diverse chemical space.

A primary strategy for creating analogues is to introduce substituents onto the benzyl group. This is most commonly achieved by using substituted benzaldehydes in the reductive amination step with a 3-aminopiperidine precursor. This approach allows for the systematic installation of various functional groups—such as halogens, alkyl, alkoxy, or nitro groups—at the ortho, meta, or para positions of the phenyl ring. The electronic and steric properties of these substituents can significantly influence the biological activity of the resulting molecule.

For example, the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine involves the reduction of a corresponding 1-benzyl-4-methyl-3-(methylamino)pyridinium precursor, demonstrating how a pre-functionalized benzyl group is carried through the synthesis. chemicalbook.com

The exocyclic primary amine at the C3 position is another key handle for derivatization. Standard amine chemistries can be employed to modify this group, including:

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Functionalization of the piperidine ring carbons is more challenging but offers a route to highly substituted and complex analogues. Modifications can be introduced by starting with a pre-substituted piperidine core or by developing stereoselective reactions on the saturated ring. For example, the synthesis of a 4-methyl substituted analogue has been reported, indicating that modifications at the C4 position are feasible. chemicalbook.com Advanced methods, such as metal-catalyzed C-H activation, are emerging as powerful tools for the direct functionalization of such heterocyclic rings, although their application to this specific scaffold is less commonly reported.

Scale-Up Considerations for this compound Research Materials

Transitioning the synthesis of this compound and its analogues from laboratory-scale to the production of larger research quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Route Selection and Optimization: The choice of synthetic route is critical. While many routes exist for piperidine synthesis, including hydrogenation of pyridine precursors, intramolecular cyclizations, and intermolecular annulations, not all are suitable for scale-up. nih.gov For the key intermediate, (R)-3-aminopiperidine, routes starting from precursors like (R)-2,5-diaminopentanoic acid have been developed for kilogram-scale production. These often involve steps like esterification, cyclization to a lactam ((R)-3-aminopiperidin-2-one), and subsequent reduction with potent reducing agents like lithium aluminum hydride (LiAlH₄).

Reagent and Catalyst Selection: On a larger scale, the cost, availability, and safety of reagents are paramount. The use of expensive catalysts, such as those based on rhodium or ruthenium for pyridine hydrogenation, may be prohibitive. nih.gov Similarly, highly energetic reagents like LiAlH₄ require specialized handling and equipment to manage exothermic reactions and safe quenching procedures. The use of greener, enzymatic methods, such as those employing transaminases, is highly attractive for scale-up due to their mild reaction conditions and reduced waste, offering a "simple and efficient synthetic route" suitable for industrial production. google.com

Process Control and Safety: Key reaction parameters, including temperature, pressure, and addition rates, must be precisely controlled. The hydrogenation of pyridine rings, for example, often requires high pressure and temperature, posing significant equipment and safety challenges. nih.gov Exothermic steps, such as reductions with metal hydrides or quenching procedures, need robust thermal management to prevent runaway reactions.

Purification and Isolation: The final dihydrochloride salt formation is a critical step for isolation and purification. The procedure typically involves treating the free base with a solution of hydrochloric acid in a suitable solvent, such as ethanol, to precipitate the salt. chemicalbook.com On a larger scale, controlling crystallization to ensure consistent particle size, purity, and yield is essential. Filtration and drying of the final product must also be optimized for efficiency and to meet the required quality standards for research materials.

The following table outlines some key considerations for scaling up the synthesis.

Table 2: Scale-Up Considerations for Synthesis

| Factor | Laboratory Scale | Scale-Up Consideration |

|---|---|---|

| Synthetic Route | Focus on novelty and feasibility. | Prioritize efficiency, cost, and safety; fewer steps are preferred. |

| Reagents | Use of specialized or expensive reagents is common. | Cost, availability, and safe handling of reagents (e.g., LiAlH₄) are critical. |

| Catalysts | Noble metal catalysts (Rh, Ru) are often used. | Catalyst cost, loading, and potential for recovery/reuse are major factors. Biocatalysts are a sustainable option. beilstein-journals.org |

| Reaction Conditions | Wide range of temperatures and pressures. | Precise control of exotherms; avoidance of high-pressure reactions where possible. |

| Purification | Chromatography is common. | Crystallization is preferred for efficiency and scalability. chemicalbook.com |

| Final Form | Dihydrochloride salt. | Control of salt formation and physical properties (e.g., particle size) is crucial. |

Structure Activity Relationship Sar and Structural Optimization Studies of N Benzylpiperidin 3 Amine Dihydrochloride Derivatives

Elucidation of Benzyl (B1604629) Group Contribution to Biological Activity

The N-benzyl group is not merely a bulky substituent; it plays an active and critical role in target engagement. It frequently participates in crucial cation-π and hydrophobic interactions within the binding site of a protein. nih.govnih.gov Understanding and optimizing these interactions through modification of the benzyl moiety is a cornerstone of SAR studies for this class of compounds.

Adding substituents to the aromatic ring of the benzyl group is a powerful method to modulate electronic properties, lipophilicity, and steric bulk, thereby influencing binding affinity and selectivity.

Table 1: Effect of Aromatic Ring Substitution on MAGL Inhibition Data synthesized from research findings on related scaffolds. unisi.it

| Compound ID | Ring System | Substituent (Position) | IC₅₀ (nM) |

| Reference | Pyridine | None | - |

| 13 | Pyridine | 4-CF₃ | 2.5 |

| 12 | Pyridine | 2-CF₃ | 7.1 |

| 15 | Pyridine | 6-CF₃ | 13.2 |

| 14 | Pyridine | 5-CF₃ | 40.4 |

| 16 | Phenyl | 2-F | 2.7 |

Similarly, in a series of dual inhibitors for histone deacetylase (HDAC) and acetylcholinesterase (AChE), various substituents on the benzyl portion of related N-benzylpiperidine derivatives were explored. The specific nature and position of these substituents were critical in achieving potent dual-enzyme inhibition. nih.gov

While the parent compound has a direct methylene (-CH₂-) linker between the benzyl ring and the piperidine (B6355638) nitrogen, modifications to this linker can alter the flexibility and relative orientation of the two key structural motifs. One common strategy is the isosteric replacement of atoms within the broader scaffold that connects the aromatic system to the piperidine ring.

A prime example comes from research on MAGL inhibitors, where an oxygen atom serving as a linker between a pyridine and a central phenyl ring was replaced with a sulfur atom. unisi.it This isosteric replacement was a key initial step in exploring the chemical scaffold, indicating that subtle changes in the connecting architecture can be well-tolerated and provide new avenues for optimization. unisi.it Such modifications can adjust bond angles and rotational freedom, allowing for an improved fit within the confines of a protein's active site.

Impact of Terminal Amine Functionality on Pharmacological Profile

Modification of the primary amine in N-benzylpiperidin-3-amine to secondary and tertiary amines can profoundly influence biological activity. This is due to alterations in basicity, steric hindrance, and the hydrogen bond donor/acceptor properties of the nitrogen atom. For instance, in a series of cis-3,6-disubstituted piperidine analogues, derivatization of the exocyclic nitrogen atom at the 3-position led to compounds with varying affinities for monoamine transporters. nih.gov The nature of the substituents on the amine plays a crucial role in determining the potency and selectivity.

Generally, primary amines can establish multiple hydrogen bond interactions, which can be crucial for anchoring a ligand in a binding pocket. Conversion to a secondary amine by introducing an alkyl or aryl group can enhance lipophilicity, potentially improving membrane permeability. However, this may also introduce steric hindrance that could be detrimental to binding. Tertiary amines, being only hydrogen bond acceptors, will have different interaction profiles. The optimal substitution pattern is target-dependent and is a key aspect explored during lead optimization.

Below is a table illustrating the conceptual impact of modifying the terminal amine functionality on the pharmacological profile of N-benzylpiperidin-3-amine derivatives.

| Derivative Type | Amine Functionality | Potential Impact on Pharmacological Profile | Representative R-groups |

| I | Primary (-NH2) | Can act as a hydrogen bond donor and acceptor. | H |

| II | Secondary (-NHR) | Alters lipophilicity and steric bulk; can act as a hydrogen bond donor and acceptor. | Methyl, Ethyl, Phenyl |

| III | Tertiary (-NRR') | Increases steric bulk and basicity; acts only as a hydrogen bond acceptor. | Dimethyl, Diethyl, Pyrrolidinyl |

This table presents a conceptual framework. Actual effects are target-specific and require experimental validation.

The integration of an acylhydrazone moiety onto the N-benzylpiperidine scaffold represents a significant structural modification that can impart a wide range of biological activities. nih.govresearchgate.net Acylhydrazones are known to possess a variety of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govresearchgate.net The N-acylhydrazone group (-NHN=CH-R) introduces a rigid, planar segment with both hydrogen bond donor and acceptor capabilities, which can lead to new interactions with biological targets. mdpi.com

A study on 3-hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives demonstrated their potential as antinociceptive agents, with their activity suggested to be mediated by the opioid system. nih.gov This highlights how the incorporation of an acylhydrazone functionality can steer the pharmacological profile of the parent N-benzylpiperidine molecule towards new therapeutic applications.

The following table showcases examples of how different functional group integrations on the terminal amine could potentially influence the biological activity of the N-benzylpiperidin-3-amine scaffold.

| Derivative Type | Integrated Functional Group | Potential Biological Activities |

| IV | Acylhydrazone | Antinociceptive, Antimicrobial, Anticonvulsant |

| V | Amide | Varied, depending on the acyl group; can modulate solubility and binding. |

| VI | Sulfonamide | Can introduce strong hydrogen bonding interactions and alter physicochemical properties. |

This table provides illustrative examples of functional group integrations and their potential therapeutic implications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-benzylpiperidin-3-amine Dihydrochloride (B599025) Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable for predicting the activity of novel analogues and for gaining insights into the structural features that are important for a desired pharmacological effect.

The development of predictive QSAR models for N-benzylpiperidin-3-amine analogues involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., molar refractivity), or hydrophobic (e.g., logP). In a QSAR study of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine congeners as CCR5 antagonists, it was found that lipophilicity and the presence of electron-donating substituents were important for binding affinity. nih.gov Although this study was not on N-benzylpiperidin-3-amine itself, the principles can be extrapolated.

For N-benzylpiperidin-3-amine derivatives, a QSAR model might reveal the importance of the steric bulk of substituents on the terminal amine or the electronic properties of the benzyl ring. Such models can guide the synthesis of new derivatives with potentially improved activity.

The reliability of a QSAR model is assessed through rigorous statistical validation. nih.gov Common validation parameters include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the predictive ability of the model. A high q² value (typically > 0.5) is indicative of a robust and predictive QSAR model.

For instance, in a 3D-QSAR study on vanilloid receptor ligands, the best Comparative Molecular Field Analysis (CoMFA) model yielded a cross-validated R² of 0.407, and the best Comparative Molecular Similarity Indices Analysis (CoMSIA) model had a cross-validated R² of 0.336. nih.gov These statistical parameters are crucial for ensuring that the developed QSAR models for N-benzylpiperidin-3-amine analogues are not due to chance correlations and can be reliably used to predict the activity of new compounds.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Inspired by N-benzylpiperidin-3-amine Dihydrochloride

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. rsc.org The N-benzylpiperidine motif is an excellent example of a privileged fragment that is frequently employed in drug discovery due to its favorable properties. nih.govresearchgate.net

The N-benzylpiperidin-3-amine scaffold can serve as a starting point for FBDD campaigns. By identifying weak-binding fragments that interact with a target of interest, these fragments can then be grown or linked to the N-benzylpiperidin-3-amine core to generate more potent and selective ligands.

Scaffold hopping is another strategy that can be inspired by the this compound structure. This involves replacing the core piperidine ring with other cyclic systems (e.g., pyrrolidine, azepane, or even non-nitrogenous rings) while retaining the key pharmacophoric features, such as the benzyl group and the terminal amine. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced target selectivity or better pharmacokinetic profiles. For example, replacing a piperidine with a piperazine (B1678402) ring has been explored to assess the influence of an additional aliphatic tertiary amino group on biological activity. unisi.it

Preclinical Pharmacological Investigations of N Benzylpiperidin 3 Amine Dihydrochloride Derivatives

In Vitro Target Identification and Binding Affinity Studies

In vitro studies are fundamental to identifying the molecular targets of novel chemical entities and quantifying their binding strength. For derivatives of N-benzylpiperidin-3-amine, these investigations have primarily focused on their interactions with specific receptors and enzymes implicated in a variety of physiological and pathological processes.

Radioligand binding assays have been instrumental in identifying dual-target ligands among piperidine-based compounds, with significant activity observed at both the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. The piperidine (B6355638) moiety is considered a crucial structural feature for this dual activity. acs.orgnih.gov

Derivatives have been designed and synthesized that exhibit high affinity for both receptors. For instance, studies have shown that replacing a piperazine (B1678402) core with a piperidine core can dramatically increase affinity for the σ1R while maintaining high affinity for the H3R. nih.govunimi.it Certain N-benzylpiperidin-3-amine analogues have demonstrated nanomolar affinity for both human H3R and σ1R, with high selectivity over other histamine receptor subtypes (H1, H2, H4) and the sigma-2 (σ2R) receptor. acs.org This dual antagonism is being explored for its potential in therapeutic areas such as neuropathic pain. acs.orgpatsnap.com

Table 1: Binding Affinities (Ki, nM) of Representative Piperidine Derivatives at Histamine H3 and Sigma-1 Receptors

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|---|

| Compound 5 | 7.70 | 3.64 | 129 |

| Compound 11 | 6.2 | 2.1 | 148 |

| Compound 12 | 10.1 | 3.1 | 165 |

| E377 | - | - | - |

| KSK68 | - | - | - |

Data sourced from studies on dual H3/σ1 receptor ligands. nih.govunimi.it

The structural versatility of N-benzylpiperidine derivatives has led to their evaluation as inhibitors of various enzymes.

Cholinesterases: Certain 4-oxypiperidine derivatives featuring a benzyl (B1604629) moiety at the piperidine nitrogen have been investigated as multi-target ligands aimed at both H3R and cholinesterases (ChEs). One such compound, ADS031, displayed a notable affinity for the human H3R (Ki of 12.5 nM) and also demonstrated inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 1.537 µM. Several other derivatives in the same series showed significant inhibition of butyrylcholinesterase (BuChE), with IC50 values ranging from 0.559 to 2.655 µM.

Monoacylglycerol Lipase (B570770) (MAGL): More recently, benzylpiperidine and benzoylpiperidine derivatives have been identified as a new class of potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. acs.orgnih.gov Optimized compounds in this class exhibit high enzymatic inhibition activity, with some derivatives showing IC50 values in the low nanomolar range. nih.gov For example, the benzylpiperidine derivative designated as compound 13 has been shown to be a potent and selective MAGL inhibitor. acs.org

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): In the search for novel antitubercular agents, piperidine-containing scaffolds have been identified as inhibitors of DprE1, an essential enzyme for Mycobacterium tuberculosis cell wall synthesis. Specifically, 4-aminoquinolone piperidine amides have been characterized as potent, noncovalent, reversible inhibitors of DprE1. Structure-activity relationship studies have led to compounds with potent DprE1 inhibition (IC50 < 10 nM) and strong cellular activity against M. tuberculosis (MIC = 60 nM).

Table 2: Enzyme Inhibition by Representative Piperidine Derivatives

| Derivative Class | Enzyme Target | Potency (IC50) |

|---|---|---|

| 4-Oxypiperidine (ADS031) | Acetylcholinesterase (AChE) | 1.537 µM |

| Benzylpiperidine (Compound 7) | Monoacylglycerol Lipase (MAGL) | 133.9 nM |

| Diphenylsulfide-benzoylpiperidine | Monoacylglycerol Lipase (MAGL) | Low nM range |

| 4-Aminoquinolone piperidine amide | DprE1 | < 10 nM |

Data compiled from various studies on enzyme inhibition. nih.gov

Molecular modeling and computational studies have provided detailed insights into the binding modes of N-benzylpiperidine derivatives within their target proteins. For the sigma-1 receptor, the protonated piperidine ring is crucial for establishing a key interaction. It forms an essential salt bridge with the carboxylate group of a glutamic acid residue (Glu172) located in the binding pocket. This primary interaction is often stabilized by an internal hydrogen bond with a tyrosine residue (Tyr103) and a π-cation interaction with the phenyl ring of a phenylalanine residue (Phe107). The specific substituents on the piperidine nitrogen and other parts of the molecule engage with lipophilic regions of the binding pocket, which accounts for the varying affinities observed among different derivatives.

Cellular Pharmacological Profiling

Following in vitro target validation, cellular assays are employed to understand how ligand binding translates into a functional response within a biological system. These studies assess the pharmacological profile of the compounds in a more complex, physiological environment.

The engagement of targets like the sigma-1 receptor and MAGL by piperidine derivatives has been linked to significant cellular effects, particularly in the context of cancer pharmacology.

Several studies have demonstrated that piperidine-based MAGL inhibitors possess notable antiproliferative activity against various cancer cell lines. nih.gov For instance, diphenylsulfide-benzoylpiperidine derivatives that potently inhibit MAGL also induce a significant reduction in cell viability in panels of cancer cells, with IC50 values in the sub-micromolar to low micromolar range. nih.gov The benzylpiperidine MAGL inhibitor known as compound 13 has been shown to not only inhibit the proliferation of pancreatic cancer cells but also to induce apoptosis, as measured by an increase in active caspase-3 levels. This suggests that by inhibiting MAGL, these compounds may disrupt signaling pathways crucial for cancer cell growth and survival.

Table 3: Antiproliferative Activity (IC50) of Piperidine-Based MAGL Inhibitors in Cancer Cells

| Cell Line | Compound Class | Antiproliferative IC50 |

|---|---|---|

| Various Cancer Lines | Diphenylsulfide-benzoylpiperidine | 0.32 - 10 µM |

| Pancreatic Cancer (PDAC3) | Benzylpiperidine (Compound 13) | ~5 µM |

Data from studies on the anticancer effects of MAGL inhibitors. nih.gov

Furthermore, some nitrile derivatives containing a benzylamine (B48309) moiety have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells, effects which were correlated with an increase in caspase-3 levels. While not all derivatives fall strictly under the N-benzylpiperidin-3-amine class, these findings highlight the potential of related structures to modulate fundamental cellular processes like proliferation and programmed cell death.

The binding of N-benzylpiperidine derivatives to their cognate receptors, such as the sigma-1 and histamine H3 receptors, initiates downstream signaling cascades that alter cellular function. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is known to modulate several signaling pathways. Activation of the sigma-1 receptor by agonist ligands can influence intracellular calcium (Ca2+) levels, increase the sensitivity of N-methyl-D-aspartate (NMDA) receptors, and activate the extracellular signal-regulated kinases (ERK) 1/2 pathway. Consequently, piperidine-based ligands that interact with the sigma-1 receptor can be expected to modulate these critical cellular signaling events, influencing processes like cell survival and neuroplasticity. acs.org

Similarly, the histamine H3 receptor, a G protein-coupled receptor, acts as an autoreceptor and heteroreceptor to regulate the release of histamine and other neurotransmitters. Antagonism of H3R by piperidine derivatives can increase the release of neurotransmitters like acetylcholine (B1216132) and dopamine, which are involved in cognitive functions. This modulation of neurotransmitter systems represents a key aspect of their cellular pharmacological profile.

Cellular Uptake and Subcellular Localization Studies

Understanding how a compound enters a cell and where it localizes is fundamental to elucidating its mechanism of action. For derivatives of N-benzylpiperidin-3-amine, these studies are critical. The cellular uptake of novel compounds is often dependent on factors like molecular weight, charge, and lipophilicity. Investigations typically employ various cell lines relevant to the therapeutic area of interest to determine the primary mechanisms of cellular entry.

Commonly studied pathways include passive diffusion and active transport mechanisms such as endocytosis. For instance, research on other complex molecules has shown that entry can occur via multiple endocytic pathways, including clathrin-mediated and lipid raft-mediated routes. nih.gov To distinguish between these, researchers use specific inhibitors for each pathway and measure the resultant change in intracellular compound concentration.

Once inside the cell, determining the subcellular localization is the next crucial step. This is often achieved through co-localization analysis, where the compound (if fluorescent, or tagged with a fluorescent marker) is visualized alongside specific markers for different organelles like the Golgi apparatus, lysosomes, or mitochondria. nih.gov Studies have shown that the fate of internalized molecules can vary significantly; they may be processed in degradative pathways like lysosomes or accumulate in other organelles where they exert their biological effect. nih.gov For the N-benzylpiperidin-3-amine class of compounds, such studies would clarify whether their pharmacological effects are initiated at the cell surface, within the cytoplasm, or in specific subcellular compartments.

In Vivo Preclinical Efficacy Studies in Established Animal Models

Following in vitro characterization, promising derivatives are advanced to in vivo studies using established animal models that mimic human diseases. This step is essential for evaluating the compound's efficacy and potential therapeutic utility in a complex biological system.

Neuropharmacological Research Models (e.g., Memory Amelioration, Antinociceptive Activity)

Derivatives of the core piperidine and piperazine structures have been explored for their effects on the central nervous system, particularly for pain management. Behavioral pharmacology studies are employed to assess antinociceptive (pain-relieving) and anti-allodynic (relief from pain caused by a non-painful stimulus) effects. In preclinical mouse models of pain, certain benzylpiperazine derivatives have demonstrated significant antinociceptive and anti-allodynic activity without impairing locomotor function. acs.org These findings support the development of such compounds as potential therapeutics for chronic pain. acs.org Similarly, other heterocyclic compounds, such as benzothiazole (B30560) derivatives, have shown notable analgesic activity in vivo, comparable to established agents like celecoxib. nih.gov

Table 1: Antinociceptive Activity of Related Derivatives in Preclinical Models

| Compound Class | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Benzylpiperazine Derivatives | Mouse models of pain | Significant antinociceptive and anti-allodynic effects | acs.org |

| Benzothiazole Derivatives | Rat | Analgesic activity comparable to celecoxib | nih.gov |

Oncological Preclinical Models

The anti-cancer potential of N-benzylpiperidine derivatives has been suggested by studies on analogous compounds. For example, derivatives of (E)-3,5-bis(benzylidene)-4-piperidone have exhibited noteworthy cytotoxic activity against leukemia and colon cancer cell lines. mdpi.com Preclinical evaluation in oncology often involves using immunodeficient mice bearing human tumor xenografts. nih.gov In these models, researchers can assess the ability of a compound to reduce tumor growth, inhibit metastasis, and improve survival rates, providing crucial data on its potential as an anti-cancer agent. nih.gov

Table 2: Oncological Activity of Related Piperidone Derivatives

| Compound Class | Model System | Observed Effect | Reference |

|---|---|---|---|

| (E)-3,5-bis(benzylidene)-4-piperidones | Leukemia and colon cancer cell lines | Noteworthy cytotoxic activity | mdpi.com |

Antimicrobial Efficacy in Infectious Disease Models

The rise of antimicrobial resistance has spurred the search for new chemical entities with antibacterial and antifungal properties. Derivatives of N-benzyl piperidine have shown promise in this area. In vitro studies have demonstrated that certain N-benzyl piperidine-4-one derivatives possess potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Further research into related structures has identified compounds with significant activity against a range of pathogens. Several aminoguanidine (B1677879) hydrazone derivatives, for instance, displayed minimal inhibitory concentrations (MICs) of 4 µg/mL against both Staphylococcus aureus and E. coli. mdpi.com One potent derivative in this class showed an MIC of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli, including activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com

Table 3: Antimicrobial and Antifungal Activity of Related Derivatives

| Compound Class | Pathogen(s) | Observed Activity | Reference |

|---|---|---|---|

| N-benzyl piperidine-4-one derivatives | Aspergillus niger, Escherichia coli | Potent antifungal and antibacterial activity | researchgate.net |

| Aminoguanidine hydrazone derivatives | Staphylococcus aureus, Escherichia coli | MIC values as low as 0.5 µg/mL and 1 µg/mL, respectively | mdpi.com |

| Piperazine derivatives | Staphylococcus aureus, Mycobacteria, Candida albicans, Aspergillus niger | Significant antimicrobial and antifungal properties | nih.govresearchgate.net |

Anti-inflammatory and Immunomodulatory Activity in Preclinical Models

Chronic inflammation is a hallmark of numerous diseases, making the development of new anti-inflammatory agents a priority. The carrageenan-induced rat paw edema model is a standard in vivo assay for screening acute anti-inflammatory activity. Several compounds related to the N-benzylpiperidine scaffold have been evaluated using this model. Piperlotine-like amides, derived from piperidine, demonstrated significant anti-inflammatory effects, with one trifluoromethyl derivative showing edema inhibition comparable to the standard drug indomethacin (B1671933) in a TPA-induced inflammation model. scielo.org.mx In other studies, novel benzothiazole derivatives were found to inhibit carrageenan-induced edema by up to 80% three hours after administration. nih.gov

Table 4: Anti-inflammatory Activity of Related Derivatives in the Carrageenan-Induced Edema Model

| Compound Class | Animal Model | Maximum Edema Inhibition (%) | Reference |

|---|---|---|---|

| Benzothiazole Derivatives | Rat | 80% | nih.gov |

| Piperlotine-like Amides | Mouse | Significant edema inhibition | scielo.org.mx |

| NSAID-trimethoxybenzyl alcohol conjugates | Rat | Up to 91% | mdpi.comresearchgate.net |

Phenotypic Screening and Deconvolution of Biological Effects

Phenotypic screening represents a powerful, unbiased approach to drug discovery. nih.gov Unlike target-based screening, where compounds are tested against a specific protein, phenotypic screens identify molecules that produce a desired biological effect in cells or whole organisms without prior knowledge of the molecular target. nih.govnih.gov This method is particularly valuable for identifying first-in-class drugs and for discovering novel biological pathways associated with a disease state. nih.gov

Once a "hit" compound is identified through a phenotypic screen, the critical next step is 'target deconvolution'—the process of identifying the specific molecular target or targets responsible for the observed effect. nih.gov Modern target deconvolution utilizes a combination of advanced 'omics' technologies (proteomics, genomics), in silico approaches, and affinity-based methods to isolate and identify the protein partners of the active compound. nih.gov For a novel chemical series like N-benzylpiperidin-3-amine dihydrochloride (B599025) derivatives, a phenotypic screening campaign could uncover unexpected therapeutic activities, after which target deconvolution would be essential to understand the underlying mechanism of action and guide further drug development. nih.gov

Mechanistic Elucidation of N Benzylpiperidin 3 Amine Dihydrochloride S Biological Actions

Molecular Target Validation and Engagement Studies

Currently, there is a lack of specific published research identifying and validating the molecular targets of N-benzylpiperidin-3-amine dihydrochloride (B599025).

Biochemical Characterization of Target Interaction

No data is available from biochemical assays (e.g., enzyme inhibition assays, radioligand binding studies) that characterize the interaction of N-benzylpiperidin-3-amine dihydrochloride with specific biological targets.

Genetic and Proteomic Approaches for Target Confirmation

There are no published studies employing genetic techniques (e.g., CRISPR/Cas9 screening, siRNA knockdowns) or proteomic approaches (e.g., chemical proteomics, affinity chromatography-mass spectrometry) to confirm the molecular targets of this compound.

Investigation of Downstream Signaling Cascades

In the absence of a confirmed molecular target, the investigation of downstream signaling cascades modulated by this compound has not been reported.

Modulation of Intracellular Pathways

There is no information available regarding the effects of this compound on specific intracellular signaling pathways, such as MAPK/ERK, PI3K/AKT, or JAK/STAT pathways.

Gene Expression and Protein Regulation Studies

Studies analyzing changes in gene expression or protein levels in response to treatment with this compound have not been published.

Allosteric Modulation and Orthosteric Binding Mechanisms

The mechanism of binding for this compound to any potential biological target is unknown. There is no evidence to suggest whether it acts as an orthosteric ligand, binding to the primary active site of a receptor or enzyme, or as an allosteric modulator, binding to a secondary site to modulate the target's activity.

Computational and Theoretical Approaches in the Study of N Benzylpiperidin 3 Amine Dihydrochloride

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

For scaffolds related to N-benzylpiperidin-3-amine, molecular docking studies have been instrumental in predicting how they fit within the binding sites of various receptors, particularly sigma receptors (σRs). For instance, in studies of N-benzylpiperidine-containing ligands targeting the σ1 receptor, docking simulations successfully predict the binding orientation and pose of the molecules within the receptor's active site.

These simulations can generate a docking score, often expressed in kcal/mol, which estimates the binding affinity. For example, derivatives of the N-benzylpiperidine motif have shown favorable docking scores, indicating strong potential binding to the σ1 receptor. The models often reveal that the benzyl (B1604629) group and the piperidine (B6355638) ring orient themselves within specific pockets of the receptor to maximize favorable interactions.

A primary outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. For ligands containing the N-benzylpiperidine moiety targeting the σ1 receptor, docking studies have consistently highlighted the importance of specific residues. The protonated piperidinium (B107235) nitrogen often forms crucial salt bridge interactions with acidic residues like Asp126 and Glu172.

The benzyl group frequently engages in hydrophobic and aromatic interactions, such as π-anion interactions with Glu72 or π-alkyl interactions with residues like Val152. Furthermore, hydrogen bonds between the ligand's functional groups (like an amine) and residues such as Glu172 are often identified as critical for stabilizing the ligand-receptor complex. These interactions provide a detailed map of the binding site and a rationale for the ligand's affinity and selectivity.

| Interaction Type | Key Interacting Residues (Sigma-1 Receptor) | Ligand Moiety Involved |

| Salt Bridge / Ionic | Asp126, Glu172 | Protonated Piperidine Nitrogen |

| Hydrogen Bonding | Glu172 | Amine Groups |

| π-Anion | Glu72 | Benzyl Ring |

| π-Cation | Tyr103 | Benzyl Ring |

| Hydrophobic / π-Alkyl | Val152, Trp89, Met93, Leu105 | Benzyl Ring, Piperidine Ring |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked pose and to analyze the conformational changes in both the ligand and the protein upon binding. For a flexible molecule like N-benzylpiperidin-3-amine dihydrochloride (B599025), understanding its conformational behavior is essential. Studies on related benzylpiperidine structures show that MD simulations can confirm the stability of key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, revealing that these connections are maintained over the simulation period. This provides greater confidence in the predicted binding mode and helps to understand the dynamic nature of the molecular recognition process.

Pharmacophore Modeling and Virtual Screening Based on N-benzylpiperidin-3-amine Dihydrochloride Scaffolds

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential steric and electronic features necessary for a molecule to exert a specific biological activity. A pharmacophore model for the N-benzylpiperidin-3-amine scaffold would typically include features such as a hydrophobic aromatic region (the benzyl group), a positive ionizable feature (the protonated piperidine nitrogen), and a hydrogen bond donor/acceptor (the 3-amine group).

Historically, pharmacophore models for sigma receptor ligands, for which the N-benzylpiperidine scaffold has a high affinity, include two hydrophobic sites linked by a central basic core. nih.gov These models are constructed based on a set of known active molecules. Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. dergipark.org.tr This process, known as virtual screening, allows for the rapid identification of new compounds with potentially similar biological activity, using the N-benzylpiperidin-3-amine structure as a foundational template. nih.govsciengpub.ir

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. For this compound, these calculations can be used to determine its electronic structure, orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

The electrostatic potential map can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding how it will interact with a biological target. Furthermore, quantum chemical methods can calculate atomic charges, providing a quantitative measure of the charge distribution and helping to rationalize the intermolecular interactions observed in docking and MD simulations. These calculations offer a fundamental understanding of the molecule's intrinsic reactivity and physicochemical properties.

In Silico Studies for Predicting Research Tool Characteristics (e.g., ligand efficiency, lipophilic efficiency)

In the early stages of research and drug discovery, it is crucial to assess the "quality" of a compound beyond just its potency. In silico metrics have been developed to help guide the optimization of lead compounds. Two of the most widely used metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE).

Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It helps in identifying small, efficient fragments that can be grown into more potent compounds.

Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). mdpi.com It is calculated as pIC50 (or pKi) minus logP. High LiPE values (typically >5 or 6) are desirable, as they indicate that a compound achieves high potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. mdpi.comarxiv.org

For this compound, these parameters would be calculated once its binding affinity for a specific target and its logP value are determined. These in silico efficiency metrics are critical for evaluating its potential as a research tool or a starting point for a drug discovery program, ensuring that any future optimization efforts are guided by principles of drug-likeness.

| Metric | Formula | Description | Desirable Trait |

| Ligand Efficiency (LE) | ΔG / N (where ΔG is binding free energy and N is the number of non-hydrogen atoms) | Measures the average binding contribution per atom. | Higher values indicate more efficient binding. |

| Lipophilic Efficiency (LiPE / LLE) | pIC50 - logP | Balances potency against lipophilicity. | Higher values (e.g., > 5) are preferred for better drug-like properties. arxiv.org |

Future Directions and Research Opportunities for N Benzylpiperidin 3 Amine Dihydrochloride Derivatives

Exploration of New Biological Targets and Pathways

While initial research has focused on established targets, the structural features of N-benzylpiperidin-3-amine derivatives—such as the basic nitrogen and the aromatic ring capable of cation-π interactions—suggest they could interact with a much broader range of biological molecules. vulcanchem.com A primary future direction is the systematic exploration of novel targets and pathways.

Derivatives have already demonstrated activity against several targets, indicating a rich field for further investigation. vulcanchem.comresearchgate.netnih.gov Key areas include:

Neurological Disorders : Beyond acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) inhibition for Alzheimer's disease, sigma receptors (σ1R and σ2R) have emerged as promising targets for treating neuropathic pain and other neurological conditions. researchgate.netnih.gov A derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has shown high affinity for the σ1 receptor (Ki = 1.45 nM) with significant selectivity over the σ2 subtype. nih.gov Further exploration could also involve monoamine oxidases and various neurotransmitter receptors like serotonin (B10506) and dopamine, which are implicated in depression. vulcanchem.comresearchgate.net

Infectious Diseases : The demonstrated antiviral activity against influenza A (H1N1), which is thought to occur via inhibition of hemagglutinin-mediated membrane fusion, opens the door to investigating these derivatives as broad-spectrum antiviral agents, particularly against other enveloped RNA viruses. vulcanchem.com

Cardiovascular and Metabolic Diseases : The design of N-(piperidin-3-yl)pyrimidine-5-carboxamides as potent renin inhibitors for hypertension highlights the potential of the piperidine (B6355638) core in cardiovascular drug discovery. researchgate.net Additionally, the endocannabinoid system presents another avenue, with benzylpiperidine analogues having been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in this pathway. unisi.it

The following table summarizes known and potential biological targets for N-benzylpiperidin-3-amine derivatives, providing a roadmap for future screening and development efforts.

| Therapeutic Area | Biological Target | Potential Indication | Supporting Evidence |

| Neurological Disorders | Acetylcholinesterase (AChE) | Alzheimer's Disease | Derivatives show IC₅₀ values of 1.2–3.8 µM. vulcanchem.comresearchgate.net |

| β-secretase-1 (BACE-1) | Alzheimer's Disease | Designed as multi-functional inhibitors with AChE. researchgate.net | |

| Sigma Receptors (σ1R / σ2R) | Neuropathic Pain, Neurodegeneration | High affinity (Ki = 1.45 nM) and selectivity for σ1R observed. nih.gov | |

| Histamine (B1213489) H₃ Receptors | Sleep Disorders, Cognitive Deficits | Derivatives show affinity and modulate neurotransmitters. vulcanchem.com | |

| Monoacylglycerol Lipase (MAGL) | Neurological Disorders | Benzylpiperidine derivatives developed as reversible inhibitors. unisi.it | |

| Infectious Diseases | Influenza Hemagglutinin | Influenza A (H1N1) | EC₅₀ values as low as 1.9 µM reported. vulcanchem.com |

| Cardiovascular Diseases | Renin | Hypertension | N-(piperidin-3-yl)pyrimidine-5-carboxamides designed as potent inhibitors. researchgate.net |

Development of Advanced Synthetic Strategies for Complex Analogues

To explore the vast chemical space around the N-benzylpiperidin-3-amine core, the development of more efficient, versatile, and stereoselective synthetic methods is crucial. Future efforts should move beyond traditional multi-step syntheses to embrace modern organic chemistry techniques.

Key strategies include:

Microwave-Assisted Organic Synthesis (MAOS) : The use of microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of related N-benzylidene derivatives. nih.gov This high-speed chemistry approach can accelerate the generation of diverse compound libraries for screening.

Catalytic Methods : The application of advanced catalytic systems offers precise control over bond formation. For instance, rhodium-catalyzed cycloisomerization of 1,7-ene-dienes and nickel-catalyzed intramolecular Alder-ene reactions provide powerful ways to construct the piperidine ring with high diastereo- and enantioselectivity. mdpi.com These methods allow for the synthesis of complex, chirally-defined analogues that are inaccessible through classical routes.

Flow Chemistry : For industrial-scale production and library synthesis, continuous flow reactors offer superior control over reaction parameters, leading to higher yields (≥85%) and purity (≥98%), while enhancing safety and scalability. vulcanchem.com

Diversity-Oriented Synthesis (DOS) : Employing DOS strategies, where complex and diverse molecular skeletons are built from a common starting material, will be essential. This can involve multicomponent reactions, cyclizations, and functional group interconversions to rapidly generate novel analogues for biological evaluation. mdpi.com

Integration with Emerging Research Methodologies (e.g., Chemoproteomics)

To fully understand the mechanism of action and potential polypharmacology of N-benzylpiperidin-3-amine derivatives, their development must be integrated with modern systems-level research methodologies. Chemoproteomics, in particular, offers a powerful platform for target identification and validation directly in complex biological systems.

One key chemoproteomics technique is Activity-Based Protein Profiling (ABPP) . This method uses chemical probes that react covalently with the active sites of specific enzyme families to quantify their functional state. The selectivity of benzylpiperidine-based MAGL inhibitors has been successfully confirmed using ABPP experiments in mouse brain membranes, demonstrating the power of this approach to validate on-target engagement and identify potential off-targets across the entire proteome. unisi.it

Future research should systematically apply ABPP and other chemoproteomics approaches (e.g., thermal proteome profiling) to:

Deorphanize Novel Derivatives : Identify the molecular targets of new, active compounds discovered through phenotypic screening.

Profile Selectivity : Assess the selectivity of lead compounds against entire enzyme families (e.g., serine hydrolases) in native biological contexts. unisi.it

Uncover Resistance Mechanisms : Investigate how protein expression or activity changes in response to long-term treatment with a derivative.

Design of N-benzylpiperidin-3-amine Dihydrochloride (B599025) as Chemical Probes for Biological Systems

Beyond therapeutic applications, derivatives of N-benzylpiperidin-3-amine can be strategically designed as chemical probes to investigate biological systems. These molecular tools are invaluable for target validation, imaging, and elucidating complex cellular pathways.

The design of effective chemical probes requires the incorporation of specific functional handles onto the core scaffold without disrupting its binding to the target of interest. A prime example is the development of fluorescent probes for sigma receptors based on a related spiro[isobenzofuran-piperidine] scaffold. acs.org In this work, potent ligands were conjugated to various fluorophores, including Bodipy-TR and Cyanine dyes (Cy-5, Cy-7), creating high-affinity probes for use in fluorescence-based assays. acs.org

Future work in this area should focus on developing a toolkit of N-benzylpiperidin-3-amine-based probes, such as:

Fluorescent Probes : For use in fluorescence microscopy, flow cytometry, and fluorescence polarization assays to visualize target localization and quantify binding events.

Photoaffinity Probes : Incorporating a photoreactive group (e.g., diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein, enabling unambiguous target identification.

Biotinylated Probes : Featuring a biotin (B1667282) tag for affinity purification of target proteins from cell lysates, facilitating identification by mass spectrometry.

Collaborative Research Opportunities and Interdisciplinary Studies

The diverse biological activities and chemical complexity associated with N-benzylpiperidin-3-amine derivatives naturally call for an interdisciplinary research model. Maximizing the potential of this scaffold will require synergistic collaborations between experts in various fields.

Medicinal Chemistry and Structural Biology : Collaboration between synthetic chemists and structural biologists can enable structure-based drug design. researchgate.net Solving the co-crystal structures of derivatives bound to their targets (e.g., AChE, σ1R, renin) would provide critical insights for designing next-generation analogues with improved potency and selectivity.

Pharmacology and Chemical Biology : Pharmacologists can characterize the in vivo efficacy of novel compounds, while chemical biologists can develop and apply the chemical probes and chemoproteomic techniques needed to elucidate their molecular mechanisms. unisi.it

Computational Chemistry and Synthetic Chemistry : The design of multi-target-directed ligands, such as those targeting both AChE and BACE-1 for Alzheimer's disease, requires significant input from computational modeling to predict binding modes and guide synthetic efforts. researchgate.net

Virology and Medicinal Chemistry : The discovery of antiviral properties necessitates collaboration with virologists to screen compound libraries against a wide range of viruses and to conduct mechanistic studies to understand how they inhibit viral replication. vulcanchem.com

Strategic Design for Improved Academic Research Tool Profiles

For a compound to be valuable as an academic research tool, it must possess a distinct set of properties that go beyond those required for a therapeutic candidate. The strategic design of N-benzylpiperidin-3-amine derivatives for this purpose involves optimizing for high potency, exceptional selectivity, and a well-understood mechanism of action.

Key design considerations for creating high-quality research tools include:

Maximizing Selectivity : While polypharmacology can be beneficial for treating complex diseases, research tools should ideally be highly selective for a single target to allow for the unambiguous dissection of a specific biological pathway. For example, further optimization of derivatives that show high selectivity for σ1R over σ2R would yield valuable tools for studying the distinct roles of these receptors. nih.gov

Potency and Cell Permeability : A good tool compound should be potent enough to elicit a biological response at low concentrations, minimizing the risk of off-target effects. It must also be able to access its target in relevant biological systems, such as crossing the cell membrane for intracellular targets.

Characterization and Availability of Controls : The development of a tool compound should be accompanied by the synthesis of a closely related, but biologically inactive, negative control. This allows researchers to confirm that the observed biological effects are due to the on-target activity of the tool compound and not some other property.

Defined Mechanism of Action : The tool's mechanism (e.g., competitive antagonist, allosteric modulator, covalent inhibitor) should be thoroughly characterized to ensure proper interpretation of experimental results. Methodologies like chemoproteomics are critical for this deep characterization. unisi.it

By focusing on these principles, the N-benzylpiperidin-3-amine scaffold can provide not only potential drug candidates but also a suite of sophisticated molecular tools to advance our understanding of fundamental biology.

Q & A

Q. What are the standard synthetic routes and characterization methods for N-benzylpiperidin-3-amine dihydrochloride?

Methodological Answer:

- Synthesis : The compound is typically synthesized via a two-step procedure involving alkylation of piperidine derivatives followed by salt formation with hydrochloric acid. For example, similar dihydrochloride compounds (e.g., Avizafone dihydrochloride) are produced by reacting a benzophenone precursor with an amine-containing intermediate under controlled pH and temperature .

- Characterization :

Q. Why is the dihydrochloride salt form preferred in pharmacological studies?

Methodological Answer:

- Enhanced Stability : Dihydrochloride salts exhibit improved thermal and hydrolytic stability compared to free bases or monohydrochlorides, critical for long-term storage .

- Bioavailability : The salt form increases aqueous solubility, facilitating in vitro assays (e.g., receptor binding studies) and improving pharmacokinetic profiles in preclinical models .

- Crystallinity : Dihydrochloride salts often form stable crystalline structures, simplifying purification and X-ray diffraction analysis .

Q. What analytical techniques are used to quantify this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS : Employed for high sensitivity in complex matrices (e.g., serum). Derivatization with dansyl chloride enhances detection limits for amine-containing compounds .

- UV-Vis Spectrophotometry : Coupled with diazotization reactions using agents like N-(1-naphthyl)ethylenediamine for indirect quantification .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

Q. How to address gaps in toxicological data for novel dihydrochloride derivatives?

Methodological Answer:

Q. What methodologies evaluate environmental persistence and bioaccumulation potential?

Methodological Answer:

- Bioconcentration Factor (BCF) : Calculate using log Kow (octanol-water partition coefficient) via shake-flask or chromatographic methods. For example, structurally similar diamines show BCF values <10 in fish, suggesting low bioaccumulation .

- Ecotoxicology :

- Algal Growth Inhibition : OECD 201 guideline with Pseudokirchneriella subcapitata .

- Daphnia Acute Toxicity : 48-hour immobilization assay .

Q. How to design experiments for studying receptor-ligand interactions involving this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on gold sensor chips; measure binding kinetics (ka/kd) in real-time .

- Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to predict binding modes and affinity .

- Functional Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.